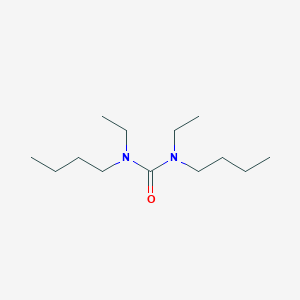

N,N'-Dibutyl-N,N'-diethylurea

Description

N,N'-Dibutyl-N,N'-diethylurea is a tetraalkyl-substituted urea derivative with the IUPAC name 1,3-dibutyl-1,3-diethylurea (CAS: 62508-42-3). Its molecular formula is C₁₃H₂₈N₂O, and it features two nitrogen atoms each substituted with a butyl (-C₄H₉) and an ethyl (-C₂H₅) group . This structural complexity distinguishes it from simpler urea derivatives, as the bulky alkyl substituents introduce significant steric hindrance and hydrophobicity. The compound is primarily investigated in coordination chemistry and materials science, though its applications remain exploratory compared to well-studied analogs like N,N'-diethylurea (DEU) or N,N'-dimethylurea (DMU) .

Properties

IUPAC Name |

1,3-dibutyl-1,3-diethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2O/c1-5-9-11-14(7-3)13(16)15(8-4)12-10-6-2/h5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZOOZLBTNDTMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C(=O)N(CC)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70807947 | |

| Record name | N,N'-Dibutyl-N,N'-diethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70807947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62508-42-3 | |

| Record name | N,N'-Dibutyl-N,N'-diethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70807947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Dibutyl-N,N’-diethylurea can be synthesized through the reaction of dibutylamine and diethylamine with phosgene or a similar carbonylating agent. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Dibutylamine} + \text{Diethylamine} + \text{Phosgene} \rightarrow \text{N,N’-Dibutyl-N,N’-diethylurea} ]

Industrial Production Methods

In an industrial setting, the production of N,N’-Dibutyl-N,N’-diethylurea involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dibutyl-N,N’-diethylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into simpler amines or other derivatives.

Substitution: The butyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

N,N’-Dibutyl-N,N’-diethylurea has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of urea derivatives.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which N,N’-Dibutyl-N,N’-diethylurea exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds for Comparison:

N,N'-Diethylurea (DEU) : 1,3-diethyl substitution (C₅H₁₂N₂O; MW 116.16 g/mol) .

N,N'-Dimethylurea (DMU) : 1,3-dimethyl substitution (C₃H₈N₂O; MW 88.11 g/mol) .

N,N-Diethylurea (asym-Diethylurea) : 1,1-diethyl substitution (C₅H₁₂N₂O; MW 116.16 g/mol) .

N,N'-Diphenyl-N,N'-diethylurea (Ethyl Centralite) : 1,3-diphenyl and 1,3-diethyl substitution (C₁₇H₂₀N₂O; MW 268.36 g/mol) .

Table 1: Comparative Analysis of Urea Derivatives

*Predicted based on analogous coordination behavior of DEU and DMU .

Coordination Chemistry and Stability

DEU and DMU are known to form octahedral complexes with transition metals (e.g., Co²⁺, Ni²⁺) via monodentate coordination through the carbonyl oxygen . These complexes are stabilized by six intramolecular N-H···O hydrogen bonds, creating pseudochelate rings. The C=O···M angle in DEU complexes is ~130°, similar to DMU analogs, indicating comparable electronic effects despite larger ethyl substituents .

In contrast, This compound is expected to exhibit weaker coordination due to steric hindrance from its bulkier butyl groups. The increased hydrophobicity may also reduce solubility in polar solvents, limiting its utility in aqueous coordination chemistry .

Spectroscopic and Physical Properties

- IR Spectroscopy : DEU and DMU show characteristic N-H stretches (~3300 cm⁻¹) and C=O stretches (~1640 cm⁻¹). The target compound’s larger alkyl groups may shift these peaks due to altered electron density .

- Solubility : DEU and DMU are moderately polar, soluble in alcohols and acetonitrile. The butyl/ethyl substitution in this compound likely reduces water solubility significantly .

Biological Activity

N,N'-Dibutyl-N,N'-diethylurea is an organic compound belonging to the urea family, recognized for its diverse biological activities and applications in scientific research and industry. This article delves into its biological mechanisms, applications, and relevant studies that highlight its significance.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of two butyl and two ethyl groups attached to the nitrogen atoms of the urea skeleton. This structural configuration influences its solubility, stability, and biological activity compared to other urea derivatives.

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems:

- Enzyme Modulation : The compound can interact with specific enzymes, modulating biochemical pathways. This modulation may involve either inhibition or activation of enzyme activity, leading to altered physiological responses.

- Cellular Interaction : Studies suggest that the compound can influence protein folding and enzyme interactions, which are critical for cellular function.

- Potential Toxicity : Research indicates that while this compound exhibits low toxicity, prolonged exposure may lead to adverse effects in certain biological systems. For instance, studies on similar compounds have shown liver damage at high doses in animal models .

Applications in Research and Industry

This compound has several applications across various fields:

- Organic Synthesis : It serves as a reagent in organic synthesis processes and acts as an intermediate in the production of other chemical compounds.

- Biochemical Studies : The compound is utilized in biochemical research to study enzyme interactions and protein dynamics, providing insights into cellular processes.

- Agricultural Use : Due to its biological activity, it has potential applications in pest control formulations and herbicides.

1. Enzyme Interaction Study

A study investigated the interaction of this compound with various enzymes involved in metabolic pathways. Results indicated that the compound could inhibit certain enzymes at concentrations above 100 µM, suggesting potential therapeutic applications in metabolic disorders.

2. Toxicological Assessment

A toxicological assessment conducted on rats revealed a No Observed Adverse Effect Level (NOAEL) of 210-235 mg/kg for liver damage after prolonged exposure. These findings underscore the importance of dosage regulation when utilizing this compound in research or industrial applications .

3. Antimicrobial Activity

Research highlighted the antimicrobial properties of this compound when tested against various bacterial strains. The compound demonstrated significant inhibitory effects at concentrations ranging from 50 to 200 µg/mL, indicating its potential use as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N'-Dimethylurea | Commonly used as an intermediate in organic synthesis. | |

| N,N'-Diethylurea | Utilized in pharmaceuticals; similar structure but with ethyl groups. | |

| N,N'-Dibutyl-N,N'-dimethylurea | Exhibits low toxicity; used in various industrial applications. | |

| N,N'-Diisopropylurea | Known for agricultural chemical applications; different alkyl side chains. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.